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molecular formula C6H14N2O B8434203 2-dimethylamino-N-ethyl-acetamide

2-dimethylamino-N-ethyl-acetamide

Cat. No. B8434203
M. Wt: 130.19 g/mol
InChI Key: XGUHMHDBJIENLO-UHFFFAOYSA-N
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Patent
US09155914B2

Procedure details

N,N-dimethylglycine (0.8 g, 6.8 mmol) was dissolved in an aqueous solution of 70% ethylamine (5.7 g, 68 mmol), and the solution was placed in a closed vessel and stored at 5° C. for 3 days. The solution was concentrated under reduced pressure, and the resultant oily product was subjected to column chromatography, followed by extraction with a chloroform/methanol mixed solvent, to thereby obtain Exemplified Compound (6) (0.84 g, 94.4%) as a colorless oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Yield
94.4%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][C:4](O)=[O:5].[CH2:8]([NH2:10])[CH3:9]>>[CH3:1][N:2]([CH3:7])[CH2:3][C:4]([NH:10][CH2:8][CH3:9])=[O:5]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was placed in a closed vessel
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with a chloroform/methanol mixed solvent

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN(CC(=O)NCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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